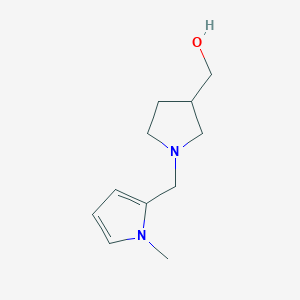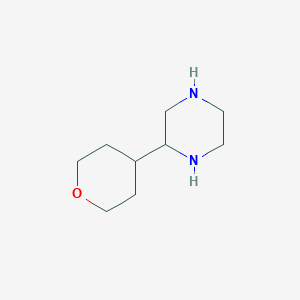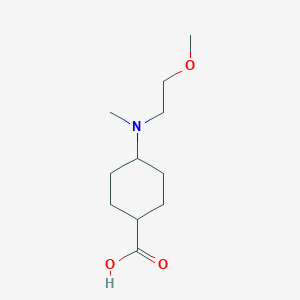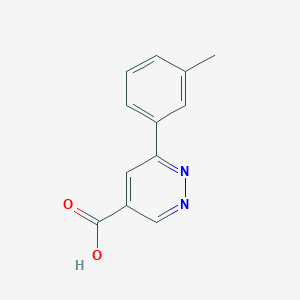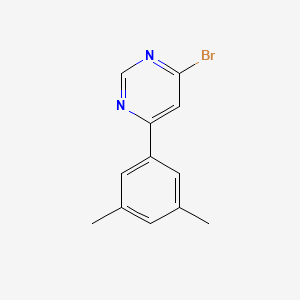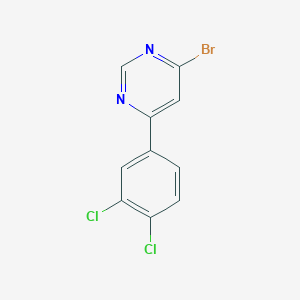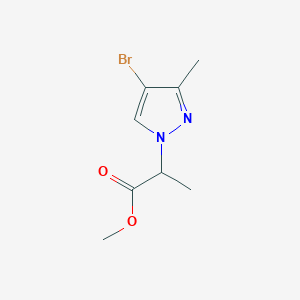
2-(4-bromo-3-metil-1H-pirazol-1-il)propanoato de metilo
Descripción general
Descripción
Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is a useful research compound. Its molecular formula is C8H11BrN2O2 and its molecular weight is 247.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antileishmaniales y antimaláricas
Los compuestos que llevan pirazol, como el 2-(4-bromo-3-metil-1H-pirazol-1-il)propanoato de metilo, son conocidos por sus diversos efectos farmacológicos, incluidas potentes actividades antileishmaniales y antimaláricas . Por ejemplo, se han sintetizado y evaluado pirazoles acoplados a hidrazina contra el aislado clínico de Leishmania aethiopica y ratones infectados con Plasmodium berghei . Los resultados revelaron que estos compuestos mostraron una actividad antipromastigote superior .
Síntesis orgánica
Este compuesto se puede utilizar como un intermedio importante para la materia prima en la síntesis orgánica . Se puede utilizar para sintetizar una variedad de otros compuestos, contribuyendo al desarrollo de nuevos materiales y productos farmacéuticos .
Aplicaciones agroquímicas
El this compound también se puede utilizar en el campo agroquímico . Como intermedio, se puede utilizar en la síntesis de varios agroquímicos, contribuyendo al desarrollo de pesticidas más efectivos y ecológicos .
Aplicaciones farmacéuticas
En el campo farmacéutico, este compuesto se puede utilizar como intermedio en la síntesis de diversos fármacos . Su estructura única puede contribuir al desarrollo de nuevos fármacos con mayor eficacia y menos efectos secundarios .
Campo de los colorantes
Este compuesto también se puede utilizar en el campo de los colorantes . Como intermedio, se puede utilizar en la síntesis de diversos colorantes, contribuyendo al desarrollo de nuevos colores y mejores propiedades de los colorantes .
Síntesis de clorfenapir
El compuesto es un intermedio clave para la síntesis de clorfenapir . El clorfenapir es un insecticida y miticida, utilizado para controlar una amplia gama de plagas .
Química de coordinación y química organometálica
Los compuestos que llevan pirazol tienen aplicaciones en la química de coordinación y la química organometálica . Pueden actuar como ligandos, coordinándose con iones metálicos para formar estructuras complejas .
Aplicaciones antimicrobianas
Los derivados de los compuestos de pirazol muestran diferentes actividades biológicas, como actividades antibacterianas, antifúngicas y antiamébica . Por lo tanto, el this compound podría usarse potencialmente en el desarrollo de nuevos agentes antimicrobianos .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole and pyrazoline derivatives, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes, receptors, and proteins, to exert their effects.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds inhibit enzyme activity, while others may bind to receptors, altering their function .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, including those involved in inflammation, tumor growth, and microbial infections .
Result of Action
Compounds with similar structures have been reported to exhibit a range of effects, such as antimicrobial, anti-inflammatory, and antitumor activities .
Análisis Bioquímico
Biochemical Properties
Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives are known to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The interaction of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate with these enzymes can lead to anti-inflammatory effects. Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes.
Cellular Effects
Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate exerts various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By modulating this pathway, Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate can impact cell growth and survival. Furthermore, this compound may alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, pyrazole derivatives are known to inhibit enzyme activity by binding to the active site and blocking substrate access . Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate may also modulate gene expression by interacting with DNA or RNA, affecting transcription and translation processes. Additionally, this compound can influence cellular signaling pathways by binding to receptors and altering their activity, leading to downstream effects on cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The stability of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate in various experimental settings is crucial for its effectiveness and reliability in research. Long-term exposure to this compound may also result in cumulative effects on cellular function, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate can vary with different dosages in animal models. Studies have demonstrated that pyrazole derivatives exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage range for this compound to achieve the desired biological effects while minimizing toxicity. Threshold effects, where a certain dosage is required to elicit a response, should also be considered in these studies. Understanding the dosage effects of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is crucial for its safe and effective use in preclinical research.
Metabolic Pathways
Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Pyrazole derivatives are known to undergo biotransformation in the liver, where they are metabolized by cytochrome P450 enzymes . This process can lead to the formation of metabolites with different biological activities, which may contribute to the overall effects of the compound. The metabolic pathways of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate should be thoroughly investigated to understand its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Understanding the transport mechanisms of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is essential for predicting its distribution and accumulation in different tissues. Additionally, the localization of this compound within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, pyrazole derivatives have been shown to localize in the nucleus, where they can interact with DNA and influence gene expression. The subcellular localization of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate should be investigated to understand its precise mode of action and potential effects on cellular processes.
Propiedades
IUPAC Name |
methyl 2-(4-bromo-3-methylpyrazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-5-7(9)4-11(10-5)6(2)8(12)13-3/h4,6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDRULBSMNFNMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475572.png)
